molecular formula C26H40O4 B10766741 (6R,10R,13S,17S)-6-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate

(6R,10R,13S,17S)-6-Hydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl heptanoate

Cat. No.: B10766741
M. Wt: 416.6 g/mol
InChI Key: CJYZRMYXYMXOKS-RTBGAKBOSA-N
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Description

6.beta.-Testosterone Enanthate, also known as testosterone heptanoate, is a synthetic androgen and anabolic steroid. It is an esterified form of testosterone, where the testosterone molecule is bonded to an enanthate ester at the 17-beta hydroxyl group. This modification allows for a slow release of testosterone into the bloodstream, making it a long-acting form of testosterone. It is primarily used in testosterone replacement therapy to treat conditions associated with low testosterone levels in men, such as hypogonadism, and is also used in hormone therapy for transgender men .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6.beta.-Testosterone Enanthate involves the esterification of testosterone with enanthate acid. The process typically begins with the base hormone, testosterone, which is derived from cholesterol through a series of enzymatic reactions. Commercially, the synthesis often uses soy-derived sterols as the starting material. These sterols are converted into testosterone through several chemical steps involving oxidation and reduction processes. The final step involves reacting testosterone with enanthate acid to form the ester bond, resulting in 6.beta.-Testosterone Enanthate .

Industrial Production Methods

In industrial settings, the production of 6.beta.-Testosterone Enanthate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

6.beta.-Testosterone Enanthate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6.beta.-Testosterone Enanthate has a wide range of scientific research applications:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its effects on muscle growth, bone density, and overall metabolism.

    Medicine: Extensively used in testosterone replacement therapy to treat hypogonadism and other conditions associated with low testosterone levels.

    Industry: Utilized in the development of performance-enhancing drugs and supplements.

Mechanism of Action

6.beta.-Testosterone Enanthate exerts its effects by binding to androgen receptors in various tissues. Once administered, the enanthate ester is cleaved, releasing free testosterone into the bloodstream. Testosterone then binds to androgen receptors, leading to the activation of specific genes that regulate the development and maintenance of male characteristics. This includes increased muscle mass, bone density, and the development of secondary sexual characteristics .

Properties

Molecular Formula

C26H40O4

Molecular Weight

416.6 g/mol

IUPAC Name

[(6R,8R,9S,10R,13S,14S,17S)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate

InChI

InChI=1S/C26H40O4/c1-4-5-6-7-8-24(29)30-23-10-9-19-18-16-22(28)21-15-17(27)11-13-25(21,2)20(18)12-14-26(19,23)3/h15,18-20,22-23,28H,4-14,16H2,1-3H3/t18-,19-,20-,22+,23-,25+,26-/m0/s1

InChI Key

CJYZRMYXYMXOKS-RTBGAKBOSA-N

Isomeric SMILES

CCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H](C4=CC(=O)CC[C@]34C)O)C

Canonical SMILES

CCCCCCC(=O)OC1CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)O)C

Origin of Product

United States

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